[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate
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Overview
Description
The compound contains a benzodioxol group, an amino group, an oxoethyl group, and a methylphenyl acetate group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular weight, the arrangement of atoms, and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. The amino group (-NH2) is a common nucleophile and can participate in various reactions, such as acylation or alkylation . The oxoethyl group (-COCH2-) can undergo reactions like reduction or nucleophilic addition .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Palladium-Catalyzed α-Oxidation of Aromatic Ketones
Research by Chen et al. (2016) investigated the α-oxidation of aromatic ketones to prepare 2-(2-methylphenyl)-2-oxoethyl acetates using palladium acetate as a catalyst, which could be relevant to synthesizing derivatives including the compound (Chen, Ren, Zhang, & Zhang, 2016).
Vinylphosphonium Salt Mediated Reactions
Yavari et al. (2006) described reactions leading to compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate, providing insights into synthetic pathways that might be used for creating structurally related compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Synthesis of Methyl [6-(2-Amino-1,3-Thiazol-4-Yl)-3-Oxo-1,4- Benzoxazin-2-Yl] Acetates
Reddy and Rao (2008) synthesized and tested compounds for COX-2 / 5-LOX inhibitory activity, highlighting the utility of related compounds in developing pharmaceuticals (Reddy & Rao, 2008).
Design and Synthesis of Novel Methyl[4-Oxo-2-(Aroylimino)-3-(Substituted Phenyl)Thiazolidin-5-Ylidene]Acetates
Ali et al. (2012) explored compounds as aldose reductase inhibitors, indicating the potential for derivatives to be used in treating diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Synthesis of 1,4-Dihydropyridine Derivatives
Stanovnik et al. (2002) utilized specific derivatives in the synthesis of 1,4-dihydropyridine derivatives, showcasing the versatility of related compounds in organic synthesis (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12-2-4-13(5-3-12)8-18(21)22-10-17(20)19-14-6-7-15-16(9-14)24-11-23-15/h2-7,9H,8,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQNJQEPFKKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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